molecular formula C23H16BrN3 B2822600 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-75-0

8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2822600
CAS RN: 901263-75-0
M. Wt: 414.306
InChI Key: KKLXDQMDMZVHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of compounds similar to 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline predominantly involve synthesis and characterization, exploring their potential in various fields such as materials science, medicinal chemistry, and organometallic chemistry. For instance, oxidative addition reactions involving palladium and platinum complexes provide insights into the formation of palladium(IV) complexes, indicating potential applications in catalysis and organometallic synthesis (Canty et al., 1999).

Antimicrobial and Anticancer Properties

Compounds derived from quinoline and pyrazoloquinoline frameworks have been evaluated for their antimicrobial and anticancer activities. For example, derivatives of 2-pyrazolin-5-one, showcasing the preparation and properties of spiro compounds, suggest a broad exploration of biological activities and synthetic applications (Coutts & El-Hawari, 1977). Further, the design of iridium(III) complexes based on quinoline-related structures highlights their potential as theranostic agents, showing promise in cellular imaging and cancer therapy (Paitandi et al., 2017).

Green Chemistry and Environmental Applications

The synthesis of heterocyclic compounds employing green chemistry protocols, such as microwave-assisted reactions, highlights the environmental benefits and efficiency of such methods in creating complex quinoline derivatives (Khumalo et al., 2019). These advances not only contribute to the development of novel synthetic pathways but also emphasize sustainability in chemical research.

Supramolecular Chemistry and Material Science

Studies on the supramolecular aggregation and structural characterization of pyrazoloquinolines and their derivatives reveal intricate details of molecular interactions, which are crucial for developing materials with specific properties (Portilla et al., 2005). Such research lays the groundwork for future advancements in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and other photonic devices.

Future Directions

The future directions in the study of quinoline derivatives likely involve the development of new synthetic methods and the exploration of their biological activities. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

properties

IUPAC Name

8-bromo-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXDQMDMZVHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.